(5-Iodo-2-nitrophenyl)methanol
Description
(5-Iodo-2-nitrophenyl)methanol (CAS 150022-33-6) is an aromatic compound featuring a nitro group (-NO₂) at the 2-position, an iodine atom at the 5-position, and a hydroxymethyl (-CH₂OH) substituent on the benzene ring. Its molecular formula is C₇H₆INO₃, with a molecular weight of 311.04 g/mol. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
(5-iodo-2-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQQOIVBIUQZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5-Iodo-2-nitrophenyl)methanol typically involves the nitration of 5-iodo-2-nitrobenzaldehyde followed by reduction to the corresponding alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step is often achieved using sodium borohydride or other suitable reducing agents under controlled conditions .
Industrial production methods for (5-Iodo-2-nitrophenyl)methanol may involve large-scale nitration and reduction processes, with careful control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
(5-Iodo-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
The major products formed from these reactions include the corresponding carboxylic acid, amino derivative, and substituted aromatic compounds .
Scientific Research Applications
(5-Iodo-2-nitrophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Iodo-2-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. For example, derivatives of (2-nitrophenyl)methanol have been shown to inhibit the enzyme PqsD, which is involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa. This inhibition disrupts cell-to-cell communication and biofilm formation, leading to reduced bacterial virulence .
Comparison with Similar Compounds
To contextualize its properties and applications, (5-Iodo-2-nitrophenyl)methanol is compared with structurally related compounds. Key analogs are summarized below, followed by detailed analyses.
Structural and Functional Group Comparisons
Key Research Findings
Electronic and Reactivity Profiles
- Nitro vs. Methyl Substitution: Replacing the nitro group in (5-Iodo-2-nitrophenyl)methanol with a methyl group (CAS 1260242-01-0) reduces electron-withdrawing effects, making the compound less reactive toward nucleophilic aromatic substitution. This substitution also increases hydrophobicity .
Solubility and Stability
- Methanol vs. Amino Groups: (5-Iodo-2-nitrophenyl)methanol’s hydroxymethyl group improves solubility in polar solvents like methanol or ethanol compared to 5-Iodo-2-methyl-3-nitroaniline (CAS 6942-35-4), where the amino group limits solubility in non-polar solvents .
- Methoxy Substitution: 5-Methoxy-2-nitrophenol () exhibits higher acidity due to the phenol group, contrasting with the neutral hydroxymethyl in the target compound .
Biological Activity
(5-Iodo-2-nitrophenyl)methanol is a compound that has garnered attention in recent years due to its potential biological activities, particularly as an inhibitor of key enzymes involved in bacterial virulence. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(5-Iodo-2-nitrophenyl)methanol features a phenolic structure with iodine and nitro substituents that enhance its reactivity and biological interactions. The presence of these functional groups is critical for its biological activity, particularly in inhibiting specific enzymes.
The primary mechanism of action for (5-Iodo-2-nitrophenyl)methanol involves its inhibition of the enzyme PqsD, which is crucial for the biosynthesis of signal molecules in Pseudomonas aeruginosa . This inhibition disrupts bacterial communication and biofilm formation, leading to reduced virulence. Studies indicate that compounds derived from the (2-nitrophenyl)methanol scaffold exhibit significant anti-biofilm activity and tight-binding interactions with PqsD .
Biological Activity Overview
Research has demonstrated that (5-Iodo-2-nitrophenyl)methanol possesses various biological activities, including:
- Antimicrobial Properties : The compound shows promise as an antimicrobial agent by modulating bacterial signaling pathways rather than acting as a traditional antibiotic.
- Enzyme Inhibition : It acts as an inhibitor for several enzymes, particularly those involved in bacterial virulence mechanisms .
- Cellular Interaction : Preliminary studies suggest that it interacts with biological macromolecules, potentially altering their activity or affecting cellular signaling pathways.
Inhibition of PqsD Enzyme
A significant study evaluated the structure-activity relationship (SAR) of (2-nitrophenyl)methanol derivatives, including (5-Iodo-2-nitrophenyl)methanol. The findings revealed that these compounds inhibited PqsD effectively, leading to decreased production of harmful signal molecules like HHQ and PQS in Pseudomonas aeruginosa . The most potent inhibitors displayed a slow onset of action, suggesting a reversible interaction with the enzyme .
Binding Affinity Studies
Detailed binding studies have been conducted using techniques such as isothermal titration calorimetry and molecular docking. These studies indicate that (5-Iodo-2-nitrophenyl)methanol interacts with key residues in enzyme active sites, influencing their activity. Such interactions are essential for understanding the compound's potential therapeutic applications.
Data Summary
The following table summarizes key findings regarding the biological activity of (5-Iodo-2-nitrophenyl)methanol:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
